2-Butanol, 2-methyl-, carbamate

Description

BenchChem offers high-quality 2-Butanol, 2-methyl-, carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanol, 2-methyl-, carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

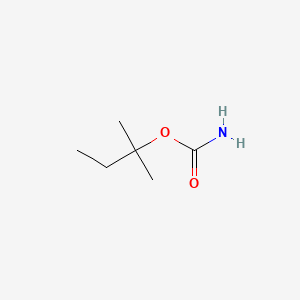

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutan-2-yl carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-6(2,3)9-5(7)8/h4H2,1-3H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQKXXDHDKEBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878846 | |

| Record name | 2-Butanol, 2-methyl-, carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-60-3 | |

| Record name | 2-Butanol, 2-methyl-, 2-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, 2-methyl-, 2-carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol, 2-methyl-, 2-carbamate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanol, 2-methyl-, carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of 2-Methyl-2-Butanol Carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-butanol carbamate, also known as tert-amyl carbamate, is a molecule of interest due to the established significance of the carbamate functional group in medicinal chemistry and materials science. The carbamate moiety serves as a critical structural motif, acting as a stable amide-ester hybrid that can influence a molecule's physicochemical properties, metabolic stability, and biological activity.[1][2][3] This technical guide provides a comprehensive overview of the structural properties of 2-methyl-2-butanol carbamate, drawing upon available data for the compound and its close structural analogs, alongside theoretical considerations. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and related compounds.

Core Structural and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | PubChemLite |

| Molecular Weight | 131.17 g/mol | Benchchem |

| IUPAC Name | 2-methylbutan-2-yl carbamate | PubChemLite |

| SMILES | CCC(C)(C)OC(=O)N | PubChemLite |

| InChI | InChI=1S/C6H13NO2/c1-4-6(2,3)9-5(7)8/h4H2,1-3H3,(H2,7,8) | PubChemLite |

| InChIKey | AUQKXXDHDKEBEY-UHFFFAOYSA-N | Benchchem |

| Predicted XlogP | 0.9 | PubChemLite |

Spectroscopic and Analytical Data (Predicted and Analog-Based)

Direct experimental spectra for 2-methyl-2-butanol carbamate are not widely published. However, theoretical calculations and data from analogous compounds allow for the prediction of its key spectroscopic features.

Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the molecule's size and shape in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 132.10192 | 128.1 |

| [M+Na]⁺ | 154.08386 | 135.1 |

| [M-H]⁻ | 130.08736 | 128.3 |

| [M+NH₄]⁺ | 149.12846 | 149.9 |

| [M+K]⁺ | 170.05780 | 135.7 |

| [M]⁺ | 131.09409 | 128.6 |

| [M]⁻ | 131.09519 | 128.6 |

| (Data sourced from PubChemLite) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on the structure of 2-methyl-2-butanol carbamate, the following ¹H and ¹³C NMR signals can be anticipated:

¹H NMR:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

A singlet for the two equivalent methyl groups attached to the tertiary carbon.

-

A broad singlet for the -NH₂ protons.

¹³C NMR:

-

A signal for the methyl carbon of the ethyl group.

-

A signal for the methylene carbon of theethyl group.

-

A signal for the two equivalent methyl carbons attached to the tertiary carbon.

-

A signal for the quaternary carbon.

-

A signal for the carbonyl carbon of the carbamate group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-methyl-2-butanol carbamate is expected to show characteristic peaks for its functional groups:

-

N-H stretching: A pair of bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching: Strong absorptions in the 3000-2850 cm⁻¹ region due to the alkyl C-H bonds.

-

C=O stretching: A strong, sharp absorption band around 1725-1700 cm⁻¹ for the carbonyl group of the carbamate.

-

C-O stretching: Bands in the 1300-1200 cm⁻¹ region.

-

N-H bending: A band around 1650-1580 cm⁻¹.

Conformational Analysis and Bonding

The carbamate functional group is known to possess a planar and rigid structure due to the delocalization of the nitrogen lone pair electrons into the carbonyl group.[1][2] This resonance stabilization results in a partial double bond character for the C-N bond, restricting rotation.[1][2] Consequently, carbamates can exist as syn and anti conformers. The energy barrier for rotation around this bond is typically lower than in amides.[1][2]

The bulky tert-amyl group in 2-methyl-2-butanol carbamate is expected to influence the conformational preference and may enhance the hydrolytic stability of the carbamate linkage due to steric hindrance. Computational studies on similar carbamates, such as Boc-2-amino-1-propanol, have shown that weak hydrogen bonds between the alkyl substituents and the carbonyl oxygen can contribute to the stability of certain conformers.[4]

Experimental Protocols

While a specific, detailed protocol for the synthesis of 2-methyl-2-butanol carbamate is not extensively documented, general methods for the carbamation of tertiary alcohols are well-established. The following represents a generalized protocol that can be adapted for this synthesis.

Synthesis of 2-Methyl-2-Butanol Carbamate via Isocyanate Trapping

This method involves the reaction of 2-methyl-2-butanol with an isocyanate source.

Materials:

-

2-Methyl-2-butanol (tert-amyl alcohol)

-

Trichloroacetyl isocyanate or another suitable isocyanate precursor

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., potassium carbonate)

-

Methanol

-

Water

Procedure:

-

Carbamoylation: Dissolve 2-methyl-2-butanol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add trichloroacetyl isocyanate dropwise with stirring. Allow the reaction to proceed to completion, monitoring by a suitable method such as thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion, add a solution of potassium carbonate in aqueous methanol to the reaction mixture to hydrolyze the trichloroacetyl group.

-

Work-up and Extraction: After hydrolysis, perform an aqueous work-up. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[5]

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

IR Spectroscopy: To identify the key functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: For solid products, to assess purity.

Logical Workflow: Synthesis of 2-Methyl-2-Butanol Carbamate

The following diagram illustrates a generalized synthetic pathway for 2-methyl-2-butanol carbamate.

Caption: Generalized workflow for the synthesis of 2-methyl-2-butanol carbamate.

Conclusion

2-Methyl-2-butanol carbamate is a compound with potential applications stemming from the versatile nature of the carbamate functional group. While detailed experimental structural data for this specific molecule is sparse, a robust understanding of its properties can be inferred from the well-documented chemistry of carbamates and data from its structural analogs. The synthetic methodologies outlined provide a clear pathway for its preparation, enabling further investigation into its unique characteristics and potential applications in drug design and materials science. This guide serves as a comprehensive starting point for researchers, consolidating the available knowledge and providing a framework for future studies.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tert-Amyl Carbamate: Chemical Characteristics, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-amyl carbamate, a molecule of interest in organic synthesis and medicinal chemistry, presents a unique combination of steric and electronic properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly its role as a potential modulator of enzymatic activity. The information compiled herein is intended to serve as a foundational resource for researchers engaged in drug discovery and development, as well as for scientists exploring the applications of carbamates in various chemical contexts.

Core Chemical Characteristics

Tert-amyl carbamate, systematically named (2-methylbutan-2-yl)carbamate, is a carbamate ester characterized by the presence of a bulky tert-amyl group attached to the carbamate functionality. This tertiary alkyl group significantly influences the molecule's physical properties, reactivity, and metabolic stability.

Physical and Chemical Properties

The key physicochemical properties of tert-amyl carbamate are summarized in the table below, providing a quantitative basis for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 590-60-3 | [1] |

| Appearance | White Crystalline Powder | [2] |

| Melting Point | 86 °C | [1][2] |

| Boiling Point (estimated) | 217.35 °C | [1] |

| Density (estimated) | 1.0011 g/cm³ | [1] |

| Water Solubility | 20.99 g/L (at 37 °C) | [1] |

| Solubility | Soluble in alcohol, practically insoluble in H2O | [2] |

| pKa (predicted) | 13.54 ± 0.50 | [1] |

Stability and Reactivity

Tert-amyl carbamate is a stable compound under standard laboratory storage conditions.[3] The steric hindrance provided by the tert-amyl group enhances the hydrolytic stability of the carbamate linkage compared to carbamates with less bulky alkyl groups.[4] However, like other carbamates, it can undergo hydrolysis under acidic or basic conditions to yield tert-amyl alcohol, ammonia, and carbon dioxide. The bulky nature of the tert-amyl group can also influence its reactivity in synthetic transformations, potentially hindering reactions at the carbamate nitrogen.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis, purification, and analysis of tert-amyl carbamate in a research setting.

Synthesis of Tert-Amyl Carbamate

Protocol: Synthesis of Tert-Amyl Carbamate via Reaction with Sodium Cyanate

-

Materials:

-

Tert-amyl alcohol (2-methyl-2-butanol)

-

Sodium cyanate (NaOCN)

-

Trifluoroacetic acid (TFA)

-

Benzene (or a suitable alternative solvent)

-

Water

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexane (for recrystallization)

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve tert-amyl alcohol in benzene in a round-bottom flask equipped with a magnetic stirrer.

-

Add sodium cyanate to the solution.

-

Cool the mixture in an ice bath and slowly add trifluoroacetic acid dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude tert-amyl carbamate by recrystallization from a suitable solvent such as hexane to yield a white crystalline solid.

-

Purification

Purification of tert-amyl carbamate is typically achieved through recrystallization.

Protocol: Recrystallization of Tert-Amyl Carbamate

-

Materials:

-

Crude tert-amyl carbamate

-

Hexane (or other suitable solvent)

-

-

Procedure:

-

Dissolve the crude tert-amyl carbamate in a minimal amount of hot hexane.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

-

Analytical Methods

The purity and identity of tert-amyl carbamate can be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Detection can be performed using a UV detector at a suitable wavelength.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the thermal lability of some carbamates, derivatization may be necessary prior to GC-MS analysis. However, direct analysis may be possible under optimized conditions. A common derivatization technique involves methylation.

Protocol: GC-MS Analysis of Carbamates (General)

-

Derivatization (if necessary):

-

Dissolve the tert-amyl carbamate sample in a suitable solvent.

-

Add a methylating agent (e.g., trimethylphenylammonium hydroxide) and inject the mixture into the hot GC inlet where flash methylation occurs.

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Optimized to ensure volatilization without degradation.

-

Oven Program: A temperature gradient to separate the analyte from any impurities.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Detection: Monitor for the molecular ion and characteristic fragment ions of the derivatized or intact tert-amyl carbamate.

-

Biological Profile and Mechanism of Action

Carbamates are a well-known class of compounds that exhibit biological activity, primarily through their ability to inhibit acetylcholinesterase (AChE).

Mechanism of Acetylcholinesterase Inhibition

The primary mechanism of action for many carbamate-containing compounds is the reversible inhibition of acetylcholinesterase.[6][7] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.

The inhibition process involves the carbamylation of a serine residue within the active site of AChE. This forms a carbamylated enzyme intermediate that is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme intermediate formed during the normal catalytic cycle.[4][8] This leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of cholinergic receptors.

Metabolic Pathway

The in vivo metabolism of tert-amyl carbamate is anticipated to proceed primarily through hydrolysis by esterases, such as carboxylesterases, to yield tert-amyl alcohol.[9] This is supported by studies on the metabolism of tert-amyl methyl ether (TAME), which is known to be metabolized to tert-amyl alcohol.[2]

Once formed, tert-amyl alcohol undergoes further metabolism. In rats, the primary metabolic pathways for tert-amyl alcohol are glucuronidation and oxidation to 2-methyl-2,3-butanediol.[1] It is likely that a similar metabolic fate occurs in humans.[1][3] These subsequent reactions are likely mediated by cytochrome P450 enzymes.[2]

Conclusion

Tert-amyl carbamate is a molecule with well-defined chemical and physical properties that make it a subject of interest for both synthetic and medicinal chemistry. Its bulky tert-amyl group confers a degree of hydrolytic stability, while its carbamate functionality suggests a potential for biological activity, likely through the inhibition of acetylcholinesterase. The metabolic fate of tert-amyl carbamate is predicted to involve hydrolysis to tert-amyl alcohol, which is then further metabolized. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis, properties, and potential applications of this intriguing compound. Further investigation into its specific biological activity and the development of optimized analytical methods will undoubtedly contribute to a more complete understanding of tert-amyl carbamate's role in chemical and biological systems.

References

- 1. TERT-AMYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 2. Biotransformation of [(12)C]- and [(13)C]-tert-amyl methyl ether and tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-2-Butanol Carbamate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-2-butanol carbamate, a tertiary alcohol derivative. The document delves into the historical context of carbamate discovery, outlines synthetic methodologies for 2-methyl-2-butanol and its subsequent carbamoylation, and presents available physicochemical and pharmacological data. Detailed experimental protocols, logical workflows for synthesis, and a proposed signaling pathway for its mechanism of action are provided to support researchers and professionals in drug development.

Introduction

Carbamates, esters of carbamic acid, have a rich history in medicinal chemistry, evolving from the study of natural alkaloids to the synthesis of a wide array of therapeutic agents.[1][2] Their utility spans from pesticides to pharmaceuticals, where the carbamate moiety often serves to improve the stability and pharmacokinetic properties of a parent molecule.[2][3] 2-Methyl-2-butanol carbamate, also known as tert-amyl carbamate, is a carbamate derivative of the tertiary alcohol 2-methyl-2-butanol. While the parent alcohol has known sedative and hypnotic properties, the carbamate derivative is of interest for its potential to modulate these effects and offer a different pharmacokinetic profile.[4][5] This guide will explore the discovery, synthesis, and known properties of this compound.

Discovery and History

The specific discovery of 2-methyl-2-butanol carbamate is not well-documented in a singular, seminal publication. Its development can be understood within the broader historical context of carbamate chemistry. The study of carbamates began in the 19th century with the investigation of physostigmine, a naturally occurring carbamate alkaloid.[1][2]

The synthesis of carbamates from tertiary alcohols presented a unique challenge due to the steric hindrance around the hydroxyl group. Early methods of carbamoylation were often not amenable to these sterically hindered alcohols. A significant advancement in the synthesis of tertiary alkyl N-aryl-carbamates was reported in 1978 by Bailey and Griffith, who developed a procedure using lithium tertiary alkoxides as catalysts for the reaction of tertiary alcohols with isocyanates.[6] This development was crucial for the efficient synthesis of compounds like 2-methyl-2-butanol carbamate.

Physicochemical Properties

Quantitative data for the physicochemical properties of 2-methyl-2-butanol carbamate and its parent alcohol, 2-methyl-2-butanol, are summarized below.

| Property | 2-Methyl-2-Butanol Carbamate | 2-Methyl-2-Butanol |

| Molecular Formula | C6H13NO2[7] | C5H12O[8] |

| Molecular Weight | 131.17 g/mol [7] | 88.15 g/mol [8] |

| Appearance | - | Clear, colorless liquid[8] |

| Odor | - | Camphor-like[8] |

| Boiling Point | - | 101-103 °C[9] |

| Melting Point | - | -12 °C |

| Solubility in Water | - | Slightly soluble[8] |

| CAS Number | 590-60-3 | 75-85-4[8] |

Synthesis

The synthesis of 2-methyl-2-butanol carbamate involves two primary stages: the synthesis of the parent alcohol, 2-methyl-2-butanol, followed by its carbamoylation.

Synthesis of 2-Methyl-2-Butanol

Several synthetic routes are available for the preparation of 2-methyl-2-butanol. The industrial synthesis typically involves the hydration of 2-methyl-2-butene.[9][10]

Experimental Protocol: Synthesis of 2-Methyl-2-Butanol via Grignard Reaction

This protocol describes a laboratory-scale synthesis using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Acetone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

Once the Grignard reagent (ethylmagnesium bromide) has formed, cool the flask in an ice bath.

-

Slowly add a solution of acetone in anhydrous diethyl ether from the dropping funnel to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the diethyl ether by distillation.

-

Purify the resulting 2-methyl-2-butanol by fractional distillation, collecting the fraction boiling at 101-103 °C.[9]

Logical Workflow for Synthesis of 2-Methyl-2-Butanol

Caption: Synthesis of 2-methyl-2-butanol via Grignard reaction.

Carbamoylation of 2-Methyl-2-Butanol

The formation of a carbamate from a tertiary alcohol such as 2-methyl-2-butanol can be achieved through several methods, most commonly involving the reaction with an isocyanate or through a multi-step process involving phosgene derivatives.

Experimental Protocol: Synthesis of 2-Methyl-2-Butanol Carbamate via Isocyanate Reaction

This protocol is a general method for the synthesis of carbamates from alcohols.

Materials:

-

2-Methyl-2-butanol

-

Trichloroacetyl isocyanate

-

Anhydrous solvent (e.g., dichloromethane)

-

Alumina

Procedure:

-

Dissolve 2-methyl-2-butanol in an anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of trichloroacetyl isocyanate to the cooled solution.

-

Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The resulting trichloroacetyl carbamate is then hydrolyzed. Dissolve the crude product in methanol and add a catalytic amount of sodium methoxide.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Neutralize the reaction with acetic acid and remove the solvent under reduced pressure.

-

Purify the crude 2-methyl-2-butanol carbamate by column chromatography on silica gel.

Logical Workflow for Carbamoylation

Caption: Synthesis of 2-methyl-2-butanol carbamate via isocyanate reaction.

Pharmacology and Mechanism of Action

While specific quantitative pharmacological data for 2-methyl-2-butanol carbamate is limited in publicly available literature, the pharmacological effects of its parent alcohol, 2-methyl-2-butanol, are better characterized.

| Parameter | Value | Species | Reference |

| LD50 (Oral) | 1.0-2.0 g/kg | Rat | [8] |

| LD50 (Oral) | 2.0 g/kg | Rabbit | [8] |

It is known that both ethanol and 2-methyl-2-butanol act as positive allosteric modulators of the GABA-A receptor.[4][5] This modulation enhances the effect of the inhibitory neurotransmitter GABA, leading to the sedative and hypnotic effects of these compounds.[11] It is highly probable that 2-methyl-2-butanol carbamate exerts its pharmacological effects through a similar mechanism, potentially acting as a prodrug that is hydrolyzed in vivo to 2-methyl-2-butanol, or by directly interacting with the GABA-A receptor.

Proposed Signaling Pathway: GABA-A Receptor Modulation

Caption: Proposed mechanism of action via GABA-A receptor modulation.

Conclusion

2-Methyl-2-butanol carbamate represents an interesting molecule at the intersection of historical carbamate chemistry and modern pharmacology. While its specific discovery is not pinpointed to a single event, its synthesis is achievable through established methods for carbamoylation of tertiary alcohols. The pharmacological activity is presumed to be mediated through the GABA-A receptor, similar to its parent alcohol. Further research is warranted to fully elucidate the quantitative pharmacological profile of 2-methyl-2-butanol carbamate and to explore its potential therapeutic applications. This guide provides a foundational resource for researchers and drug development professionals interested in this and related compounds.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "2-Methyl-2-Butanol (2M2B) Ingestion Related Toxicity" by Elizabeth Diaz, Darshan B. Bhatty et al. [scholarlycommons.hcahealthcare.com]

- 5. scholarlycommons.hcahealthcare.com [scholarlycommons.hcahealthcare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. 2-Methyl-2-butanol | C5H12O | CID 6405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Tertiary Alcohol Carbamates for Drug Development Professionals

Introduction

Tertiary alcohol carbamates represent a significant structural motif in medicinal chemistry, offering a unique combination of physicochemical and pharmacological properties that are advantageous for drug design and development. The carbamate functional group, an amide-ester hybrid, is recognized for its chemical and proteolytic stability, its capacity to permeate cellular membranes, and its role as a peptide bond surrogate.[1] The incorporation of a tertiary alcohol into the carbamate structure further enhances metabolic stability by mitigating oxidation, a common metabolic pathway for primary and secondary alcohols.[2] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of tertiary alcohol carbamates, with a focus on their relevance to researchers, scientists, and drug development professionals.

Synthesis of Tertiary Alcohol Carbamates

The synthesis of carbamates from tertiary alcohols can be challenging due to steric hindrance. However, several methods have been developed to effectively form these sterically demanding linkages.

One common strategy involves the use of a strong base, such as potassium hydride, to facilitate the formation of a mixed carbonate intermediate from the tertiary alcohol and a suitable carbonate precursor, like di(2-pyridyl) carbonate (DPC) or N,N'-disuccinimidyl carbonate (DSC).[3][4] This activated intermediate can then react with an amine to yield the desired tertiary alcohol carbamate.

Another approach utilizes organo-tin catalysts to promote the transcarbamoylation of tertiary alcohols. While generally more efficient for primary and secondary alcohols, this method can be adapted for tertiary alcohols, albeit with potentially lower yields.[5]

A notable example of an industrially relevant synthesis of a tertiary alcohol carbamate is that of carisoprodol. One patented method involves the aminolysis of 5-methyl-5-propyl-1,3-dioxane-2-one with isopropylamine to form an intermediate, which is then condensed with urea to yield carisoprodol.[6]

Experimental Protocols

General Procedure for the Synthesis of a Tertiary Alcohol Carbamate via a Mixed Carbonate Intermediate:

-

To a solution of the tertiary alcohol in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane), add a suitable carbonate source (e.g., di(2-pyridyl) carbonate or N,N'-disuccinimidyl carbonate) and a strong, non-nucleophilic base (e.g., potassium hydride or sodium hydride) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until the formation of the mixed carbonate is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

In a separate flask, dissolve the desired amine in an anhydrous aprotic solvent.

-

Slowly add the solution of the mixed carbonate to the amine solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired tertiary alcohol carbamate.

A logical workflow for this synthesis is depicted below:

Caption: A generalized experimental workflow for the synthesis of tertiary alcohol carbamates.

Physicochemical and Pharmacokinetic Properties

The inclusion of a tertiary alcohol moiety in a carbamate structure significantly influences its physicochemical and pharmacokinetic properties. These compounds generally exhibit good stability and are less susceptible to enzymatic hydrolysis compared to their primary and secondary alcohol counterparts.

Table 1: Physicochemical and Pharmacokinetic Data of Carisoprodol, a Tertiary Alcohol Carbamate

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₂O₄ | [3] |

| Molar Mass | 260.334 g·mol⁻¹ | [3] |

| Solubility in Water | Very slightly soluble | [7][8] |

| Solubility in Ethanol | Freely soluble | [7] |

| logP | 2.1 | [7][8] |

| Onset of Action | 30 minutes | [3] |

| Elimination Half-life | ~2 hours | [9] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | [9] |

| Protein Binding | ~60% | [10] |

Applications in Drug Development

Tertiary alcohol carbamates are utilized in drug development primarily for their enhanced metabolic stability and favorable pharmacokinetic profiles. The steric hindrance provided by the tertiary carbon atom protects the carbamate linkage from rapid hydrolysis by esterases, prolonging the drug's duration of action.

Case Study: Carisoprodol

Carisoprodol (marketed as Soma®) is a centrally acting skeletal muscle relaxant and a prime example of a successful drug featuring a tertiary alcohol carbamate structure.[1] It is used for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1]

Mechanism of Action

The precise mechanism of action of carisoprodol is not fully elucidated but is known to occur within the central nervous system. It is believed to act by interrupting neuronal communication within the reticular formation and spinal cord. A key aspect of its mechanism involves the modulation of GABAA receptors.[10] Carisoprodol enhances the inhibitory effects of GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarization of the neuronal membrane reduces excitability, resulting in muscle relaxation and a sedative effect.

The signaling pathway for Carisoprodol's action on GABAA receptors can be visualized as follows:

Caption: The signaling pathway of Carisoprodol, illustrating its modulation of the GABAA receptor.

Metabolism and Pharmacokinetics

Carisoprodol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to its active metabolite, meprobamate.[1][9] Meprobamate also possesses anxiolytic and sedative properties and contributes to the overall therapeutic effect of carisoprodol.[10] The pharmacokinetic parameters of carisoprodol and meprobamate following oral administration of carisoprodol are summarized in the table below.

Table 2: Pharmacokinetic Parameters of Carisoprodol and its Metabolite Meprobamate after a Single 350 mg Oral Dose of Carisoprodol

| Parameter | Carisoprodol | Meprobamate | Reference |

| Cmax (ng/mL) | 2580 ± 1214 | 2181 ± 605 | [7] |

| Tmax (h) | 2 ± 0.8 | - | [7] |

| AUC₀₋∞ (h·ng/mL) | 8072 ± 6303 | 34529 ± 7747 | [7] |

| t₁/₂ (h) | 2 ± 0.8 | 9 ± 1.9 | [7] |

Stability of Tertiary Alcohol Carbamates

The stability of carbamates is a critical factor in their design as therapeutic agents. Generally, N,N-disubstituted carbamates are more stable towards hydrolysis than their N-monosubstituted counterparts. The steric bulk of the tertiary alcohol further enhances this stability. While comprehensive quantitative comparative studies are limited, qualitative trends indicate that the metabolic lability of carbamates decreases with increased substitution on both the nitrogen and the alcohol moiety.

Tertiary alcohol carbamates are a valuable class of compounds in drug discovery and development. Their unique structural features confer enhanced metabolic stability and favorable pharmacokinetic properties, making them attractive motifs for the design of new therapeutic agents. The successful clinical use of carisoprodol serves as a testament to the potential of this chemical class. Further exploration of novel synthetic methodologies and a deeper understanding of their structure-activity and structure-stability relationships will undoubtedly lead to the development of new and improved drugs based on the tertiary alcohol carbamate scaffold.

References

- 1. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carisoprodol - Wikipedia [en.wikipedia.org]

- 3. Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography [article.sapub.org]

- 4. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]

- 5. cdn.who.int [cdn.who.int]

- 6. cdn.who.int [cdn.who.int]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Carisoprodol? [synapse.patsnap.com]

- 10. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

A Technical Guide to the Biological Activity of Tert-Amyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activity, quantitative data, and experimental protocols for tert-amyl carbamate is scarce. This guide has been constructed based on the known pharmacology of structurally related carbamate compounds and general principles of neuropharmacology. The quantitative data presented is illustrative and should not be considered experimentally verified for tert-amyl carbamate.

Introduction

Carbamates are a diverse class of organic compounds derived from carbamic acid (NH₂COOH). While many are known as acetylcholinesterase inhibitors for use as pesticides[1][2][3][4][5], a distinct subset exhibits activity within the mammalian central nervous system (CNS), often acting as sedative-hypnotics and muscle relaxants[6]. Tert-amyl carbamate, also known as tert-pentyl carbamate, belongs to this latter group. Its structure, featuring a tertiary alcohol esterified with carbamic acid, suggests potential modulatory effects on CNS pathways rather than potent anticholinesterase activity. This technical guide provides a hypothesized mechanism of action, illustrative data, and relevant experimental protocols to guide future research into this compound.

Hypothesized Mechanism of Action: GABAergic System Modulation

Based on its structural similarity to other CNS depressant carbamates, tert-amyl carbamate is hypothesized to act as a positive allosteric modulator (PAM) of the GABA_A receptor .

The GABA_A receptor is the primary ligand-gated ion channel responsible for fast inhibitory neurotransmission in the brain. When the endogenous ligand, γ-aminobutyric acid (GABA), binds to the receptor, it opens an integrated chloride (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.

As a PAM, tert-amyl carbamate would not bind to the same site as GABA (the orthosteric site) but to a different, allosteric site on the receptor complex. This binding is proposed to enhance the receptor's function, increasing the flow of chloride ions in response to GABA binding. This leads to a potentiation of GABA's natural inhibitory effect, resulting in the sedative and anxiolytic effects commonly associated with this class of drugs.

Caption: Hypothesized signaling pathway of tert-amyl carbamate at the GABA_A receptor.

Quantitative Data (Illustrative)

No specific quantitative pharmacological data for tert-amyl carbamate has been identified in recent literature. The following table provides a summary of hypothetical data based on values typical for other simple carbamate CNS depressants. These values are for illustrative purposes only and must be determined experimentally.

| Parameter | Illustrative Value | Units | Assay Type | Purpose |

| Binding Affinity (Kᵢ) | 50 - 200 | µM | Radioligand Binding Assay | Measures the affinity of the compound for the GABA_A receptor. |

| Potency (EC₅₀) | 10 - 100 | µM | Electrophysiology (Two-Electrode Voltage Clamp) | Measures the concentration for half-maximal potentiation of GABA current. |

| Efficacy (% Max) | 300 - 500 | % | Electrophysiology (Two-Electrode Voltage Clamp) | Measures the maximum enhancement of the GABA response. |

| In Vivo Sedation (ED₅₀) | 50 - 150 | mg/kg | Mouse Loss-of-Righting Reflex Assay | Measures the effective dose to induce sedation in 50% of subjects. |

| Toxicity (LD₅₀) | >300 | mg/kg | Rodent Acute Toxicity Study | Measures the median lethal dose. |

Experimental Protocols

To characterize the biological activity of tert-amyl carbamate, a series of standard in vitro and in vivo assays would be required. Detailed methodologies for key experiments are provided below.

In Vitro: Radioligand Binding Assay

Objective: To determine if and with what affinity tert-amyl carbamate binds to the GABA_A receptor complex.

Methodology:

-

Membrane Preparation: Homogenize rodent cerebral cortex tissue in a buffered sucrose solution. Perform differential centrifugation to isolate the crude synaptic membrane fraction containing GABA_A receptors. Resuspend the final pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand that binds to an allosteric site (e.g., [³H]-flunitrazepam for the benzodiazepine site), and a range of concentrations of tert-amyl carbamate (e.g., 1 nM to 1 mM).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of tert-amyl carbamate. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of specific binding), which can be converted to a binding affinity constant (Kᵢ).

References

- 1. arsdcollege.ac.in [arsdcollege.ac.in]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Carbamate - Wikipedia [en.wikipedia.org]

- 4. epa.gov [epa.gov]

- 5. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Steric Hindrance Effects in Tertiary Carbamates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary carbamates are a pivotal functional group in medicinal chemistry and materials science, prized for their metabolic stability and unique conformational properties. This technical guide provides a comprehensive exploration of the profound impact of steric hindrance on the synthesis, structure, reactivity, and biological activity of tertiary carbamates. By delving into the core principles of sterics, this document offers valuable insights for the rational design of novel therapeutics and advanced materials. Quantitative data on rotational energy barriers, bond parameters, and reaction kinetics are systematically presented, alongside detailed experimental protocols. Furthermore, key concepts are visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding of the structure-function relationships governed by steric effects in this important class of molecules.

Introduction

Carbamates, esters of carbamic acid, are a versatile functional group with widespread applications, notably as protecting groups in organic synthesis and as key structural motifs in a multitude of pharmaceutical agents.[1] Tertiary carbamates, characterized by two alkyl or aryl substituents on the nitrogen atom, exhibit enhanced stability against hydrolysis compared to their primary and secondary counterparts.[1] This stability, coupled with their ability to act as peptide bond isosteres, has made them attractive components in drug design.[2]

The steric environment around the carbamate core—dictated by the size and branching of the N- and O-substituents—plays a critical role in defining its chemical and biological properties. Steric hindrance can significantly influence the ease of synthesis, conformational preferences, rotational energy barriers, and susceptibility to chemical and enzymatic degradation.[3][4] Understanding and harnessing these steric effects are paramount for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide will systematically examine the multifaceted consequences of steric hindrance in tertiary carbamates.

The Influence of Steric Hindrance on the Physicochemical Properties of Tertiary Carbamates

The steric bulk of the substituents on a tertiary carbamate group directly impacts its fundamental physicochemical characteristics, including bond geometry and conformational dynamics.

Bond Angles and Lengths

Rotational Energy Barriers

A defining feature of the carbamate bond is the partial double bond character of the C-N bond, which results from the delocalization of the nitrogen lone pair into the carbonyl group. This restricts free rotation around the C-N bond, leading to the existence of syn and anti rotamers. The energy barrier to this rotation is a critical parameter that influences the conformational flexibility of the molecule and its ability to adopt a bioactive conformation.

Steric hindrance plays a crucial role in modulating this rotational barrier. Bulky substituents on the nitrogen atom can destabilize the planar ground state of the carbamate due to steric repulsion, thereby lowering the energy barrier to rotation. Conversely, in some contexts, steric interactions in the transition state for rotation can be more severe, leading to an increased rotational barrier.

Table 1: Comparative Rotational Energy Barriers (ΔG‡) for Selected Carbamates

| Carbamate Structure | Substituents | Rotational Barrier (ΔG‡, kcal/mol) | Reference |

| N-Alkylcarbamate (general) | N-alkyl | ~16 | [5] |

| N-Phenylcarbamate | N-phenyl | 12.5 | [5] |

| t-Butyl N-methyl-N-(p-methoxyphenyl) carbamate | N-methyl, N-(p-methoxyphenyl), O-t-butyl | 13.9 | [6] |

| t-Butyl N-methyl-N-(p-nitrophenyl) carbamate | N-methyl, N-(p-nitrophenyl), O-t-butyl | 11.5 | [6] |

| N-(2-Pyrimidyl)carbamates | N-(2-pyrimidyl) | <9 | [5] |

Note: The rotational barriers are influenced by both electronic and steric effects. The trend in the table illustrates how changes in N-substituents affect this barrier.

The data in Table 1 demonstrates that both electronic and steric factors influence the rotational barrier. While electron-withdrawing groups on an N-aryl substituent decrease the barrier by reducing the C-N double bond character, increasing steric bulk can have a more complex influence that is dependent on the specific geometry of the ground and transition states.

Steric Effects on the Synthesis of Tertiary Carbamates

The synthesis of sterically hindered tertiary carbamates can be challenging due to the reduced reactivity of hindered amines and alcohols.[7] Traditional methods often require harsh conditions or specialized reagents to overcome the steric barriers.

Synthetic Strategies for Hindered Tertiary Carbamates

Several synthetic methodologies have been developed to address the challenges posed by steric hindrance:

-

Palladium-Catalyzed Cross-Coupling: An efficient method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate, followed by in-situ trapping of the resulting isocyanate with an alcohol. This method is tolerant of a wide range of primary and secondary alcohols. For sterically demanding tertiary alcohols like tert-butanol, using the alcohol as the solvent can significantly improve the yield of the corresponding Boc-protected anilines.[8][9]

-

Tin-Catalyzed Transcarbamoylation: The transcarbamoylation of primary and secondary alcohols with a carbamate donor, such as phenyl carbamate, catalyzed by a tin compound like dibutyltin maleate, provides a mild and efficient route to carbamates. However, the efficiency of this method is reduced with sterically hindered tertiary alcohols.[7]

-

Use of Activating Agents: The reaction of alcohols with carbonyldiimidazole (CDI) or triphosgene to form a reactive intermediate, followed by the addition of a secondary amine, is a common strategy for preparing tertiary carbamates.

Experimental Protocol: Synthesis of a Sterically Hindered N,N-Disubstituted Aryl Carbamate

The following protocol is adapted from the literature for the synthesis of tert-butyl arylcarbamates and can be modified for other sterically hindered derivatives.[8]

Reaction: Palladium-catalyzed synthesis of tert-butyl (4-methoxyphenyl)carbamate.

Materials:

-

4-Chloroanisole

-

Sodium cyanate (NaOCN)

-

tert-Butanol (t-BuOH)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Buchwald ligand (e.g., XPhos)

-

Triethylamine (NEt₃)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), the phosphine ligand (3.6 mol%), and toluene.

-

Heat the mixture at 120 °C for 3 minutes to pre-form the active catalyst.

-

To a separate oven-dried Schlenk tube, add 4-chloroanisole (1 mmol), sodium cyanate (2 mmol), and triethylamine (0.25 mmol).

-

Add the pre-formed catalyst solution to the mixture of reagents.

-

Add tert-butanol as the solvent.

-

Heat the reaction mixture at 90 °C for the specified time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Impact of Steric Hindrance on the Reactivity and Stability of Tertiary Carbamates

The steric environment around the carbamate carbonyl group is a primary determinant of its susceptibility to hydrolysis.

Chemical and Metabolic Stability

Increased steric hindrance around the carbonyl carbon generally enhances the stability of tertiary carbamates towards both chemical and enzymatic hydrolysis.[3] Bulky substituents can shield the electrophilic carbonyl carbon from the approach of nucleophiles, such as water or the active site serine of esterase enzymes.

This principle is actively exploited in drug design to improve the metabolic stability of carbamate-containing drugs. For instance, in a series of biphenyl-3-yl alkylcarbamate inhibitors of fatty acid amide hydrolase (FAAH), it was demonstrated that the introduction of a secondary or tertiary alkyl group on the carbamate nitrogen significantly increased hydrolytic stability in rat plasma.[3] The calculated solvent-accessible surface area (SASA) of the carbamate fragment correlated with the rate of hydrolysis, indicating that substituents that shield the carbonyl group enhance stability.[3]

Table 2: Metabolic Lability of Carbamate Classes

| Carbamate Class | Relative Metabolic Lability |

| Aryl-OCO-NHAlkyl | Very High |

| Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ | High |

| Alkyl-OCO-N(endocyclic) ≥ Aryl-OCO-N(Alkyl)₂ | Moderate |

| Aryl-OCO-N(endocyclic) ≥ Alkyl-OCO-NHAryl | Moderate to Low |

| Alkyl-OCO-NHAcyl | Low |

| Alkyl-OCO-NH₂ | Very Low |

| Cyclic carbamates | Very Low |

Adapted from Vacondio et al. (2010).[10] This table provides a qualitative trend of metabolic lability, where steric and electronic factors contribute to the observed stability.

Hydrolysis Mechanism

The base-catalyzed hydrolysis of carbamates can proceed through different mechanisms depending on the substitution pattern. For secondary carbamates, an E1cB (elimination unimolecular conjugate base) mechanism involving the formation of an isocyanate intermediate is often observed.[11] However, for tertiary carbamates, which lack an acidic N-H proton, hydrolysis typically proceeds via a BAc2 (base-catalyzed bimolecular acyl substitution) mechanism.[12] In this pathway, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Steric hindrance can disfavor the formation of this crowded tetrahedral intermediate, thereby slowing the rate of hydrolysis.

Steric Hindrance in Drug Design and Development

The strategic modulation of steric hindrance in tertiary carbamates is a powerful tool in medicinal chemistry to optimize drug properties.

Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies have demonstrated the importance of steric factors in the interaction of carbamate-based inhibitors with their target enzymes.[13][14] For FAAH inhibitors, 3D-QSAR analyses have shown that the spatial arrangement and bulk of substituents on the carbamate are critical for achieving high inhibitory potency.[13] In some cases, an optimal level of steric bulk is required; while some bulk may be necessary for favorable van der Waals interactions within the binding pocket, excessive steric hindrance can lead to unfavorable clashes and a loss of affinity.

Tuning Pharmacokinetic Properties

As discussed previously, increasing steric hindrance is a common strategy to enhance the metabolic stability of carbamate-containing drugs, thereby prolonging their half-life and duration of action.[3] By retarding enzymatic hydrolysis, medicinal chemists can improve the oral bioavailability and overall pharmacokinetic profile of a drug candidate.

Visualizing Steric Effects in Tertiary Carbamates

Graphical representations are invaluable for conceptualizing the abstract principles of steric hindrance. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts discussed in this guide.

Figure 1. Logical relationship of factors influencing tertiary carbamate properties.

Figure 2. A representative synthetic workflow for hindered tertiary carbamates.

Figure 3. Signaling pathway of steric hindrance effects in drug development.

Conclusion

Steric hindrance is a powerful and multifaceted parameter in the chemistry of tertiary carbamates. It exerts profound control over their synthesis, conformational behavior, and reactivity. For researchers in drug discovery and materials science, a thorough understanding of steric effects is not merely academic but a practical necessity for rational design. By strategically manipulating the steric bulk of the substituents on the tertiary carbamate core, it is possible to fine-tune molecular properties to achieve desired outcomes, such as enhanced metabolic stability in pharmaceuticals or controlled reactivity in polymeric materials. The quantitative data, experimental protocols, and conceptual diagrams presented in this guide are intended to serve as a valuable resource for scientists and researchers working with this important functional group, facilitating the development of next-generation molecules with tailored properties.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www3.nd.edu [www3.nd.edu]

- 7. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]

- 10. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijnrd.org [ijnrd.org]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-2-Butanol Carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The GABA-A Receptor System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). The GABA-A receptor, a ligand-gated ion channel, is a key component of this system.[1] Structurally, the GABA-A receptor is a pentameric complex composed of various subunit combinations (e.g., α, β, γ), which determine its pharmacological properties.[2] When GABA binds to its receptor, it triggers the opening of an integral chloride (Cl⁻) channel, leading to an influx of chloride ions.[1] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

2-Methyl-2-butanol carbamate is understood to function as a positive allosteric modulator (PAM) of the GABA-A receptor. Unlike direct agonists that bind to the primary GABA binding site, PAMs bind to a distinct allosteric site on the receptor complex.[3] This binding event induces a conformational change in the receptor that enhances the effect of GABA. Specifically, carbamates are thought to increase the efficiency of GABA binding and the subsequent opening of the chloride channel. This potentiation of GABAergic inhibition is the cornerstone of the anxiolytic, sedative, and muscle relaxant effects of this class of compounds. It is important to distinguish this action from that of some other GABA-A modulators, such as barbiturates, which at higher concentrations can directly open the chloride channel in the absence of GABA (a GABA-mimetic effect). The action of carbamates like emylcamate is primarily augmentatory, relying on the presence of endogenous GABA.

Below is a diagram illustrating the signaling pathway of GABA-A receptor activation and its positive allosteric modulation.

Quantitative Pharmacological Data

A thorough characterization of a GABA-A receptor modulator requires quantitative data from various in vitro and in vivo assays. The following tables outline the key parameters that would be determined for 2-methyl-2-butanol carbamate.

Table 1: In Vitro GABA-A Receptor Modulation

| Parameter | Description | Value for 2-Methyl-2-Butanol Carbamate |

| EC₅₀ (Potentiation) | The molar concentration of the compound that produces 50% of the maximal potentiation of a submaximal GABA response. | Data not available in publicly accessible literature |

| Kᵢ (Binding Affinity) | The inhibition constant, indicating the affinity of the compound for its allosteric binding site on the GABA-A receptor. | Data not available in publicly accessible literature |

| Maximal Potentiation | The maximum enhancement of the GABA-activated current produced by the compound. | Data not available in publicly accessible literature |

Table 2: In Vivo Behavioral Efficacy

| Assay | Key Parameters | Results for 2-Methyl-2-Butanol Carbamate |

| Elevated Plus Maze | % Time in Open Arms, Open Arm Entries | Data not available in publicly accessible literature |

| Rotarod Test | Latency to Fall | Data not available in publicly accessible literature |

Table 3: Pharmacokinetic Profile (Oral Administration in Rats)

| Parameter | Description | Value for 2-Methyl-2-Butanol Carbamate |

| Cₘₐₓ | Maximum plasma concentration. | Data not available in publicly accessible literature |

| Tₘₐₓ | Time to reach maximum plasma concentration. | Data not available in publicly accessible literature |

| AUC | Area under the plasma concentration-time curve. | Data not available in publicly accessible literature |

| t₁/₂ | Elimination half-life. | Data not available in publicly accessible literature |

| Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation. | Data not available in publicly accessible literature |

Experimental Protocols

The following sections detail the standard methodologies used to obtain the quantitative data presented in the tables above.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique directly measures the ion flow through GABA-A receptors in response to GABA and the modulatory effects of the test compound.

Objective: To quantify the potentiation of GABA-induced chloride currents by 2-methyl-2-butanol carbamate.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed on transfected cells.

-

The cell membrane is held at a constant potential (e.g., -60 mV).

-

A submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) is applied to elicit a baseline chloride current.

-

2-Methyl-2-butanol carbamate is co-applied with GABA at various concentrations.

-

-

Data Analysis:

-

The potentiation of the GABA-induced current is measured as the percentage increase over the baseline current.

-

A concentration-response curve is generated, and the EC₅₀ value is determined using the Hill equation.

-

Below is a diagram illustrating the experimental workflow for a whole-cell patch-clamp assay.

In Vivo Anxiolytic Activity: Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4] Anxiolytic compounds typically increase the exploration of the open arms.

Objective: To evaluate the anxiolytic effects of 2-methyl-2-butanol carbamate in rodents.

Methodology:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[5]

-

Animals: Male rats or mice are used.

-

Procedure:

-

Animals are administered 2-methyl-2-butanol carbamate or vehicle at various doses via an appropriate route (e.g., oral gavage).

-

After a specified pretreatment time, each animal is placed in the center of the EPM.

-

The animal's behavior is recorded for a set duration (e.g., 5 minutes).

-

-

Data Analysis:

-

The primary measures are the percentage of time spent in the open arms and the number of entries into the open arms.[6]

-

An increase in these parameters is indicative of an anxiolytic effect.

-

In Vivo Muscle Relaxant Activity: Rotarod Test

The rotarod test assesses motor coordination and balance in rodents, which can be impaired by muscle relaxant drugs.[7]

Objective: To determine the muscle relaxant properties of 2-methyl-2-butanol carbamate.

Methodology:

-

Apparatus: A rotating rod on which the animals must maintain their balance.[8]

-

Animals: Male rats or mice are trained to stay on the rotating rod.

-

Procedure:

-

Trained animals are administered 2-methyl-2-butanol carbamate or vehicle.

-

At set time points after administration, the animals are placed on the rotating rod.

-

The latency to fall from the rod is recorded.[9]

-

-

Data Analysis:

-

A decrease in the latency to fall compared to the vehicle-treated group indicates muscle relaxation and motor impairment.

-

Below is a diagram illustrating the logical relationship in interpreting in vivo behavioral assays.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Objective: To determine the pharmacokinetic profile of 2-methyl-2-butanol carbamate following oral administration in rats.

Methodology:

-

Animals and Dosing: Rats are administered a single oral dose of 2-methyl-2-butanol carbamate.[10]

-

Blood Sampling: Blood samples are collected at multiple time points post-administration.

-

Sample Analysis: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis:

-

Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.

-

Bioavailability is determined by comparing the AUC from oral administration to that from intravenous administration.

-

Conclusion

2-Methyl-2-butanol carbamate exerts its pharmacological effects primarily through positive allosteric modulation of the GABA-A receptor, thereby enhancing GABAergic inhibition in the CNS. A comprehensive understanding of its potency, efficacy, and in vivo effects requires rigorous investigation using the standardized experimental protocols outlined in this guide. While specific quantitative data for emylcamate remain elusive in the public domain, this technical guide provides the necessary framework for researchers and drug development professionals to characterize this and other novel GABA-A receptor modulators. Further research to generate and publish these quantitative parameters is essential for a complete pharmacological profile of 2-methyl-2-butanol carbamate.

References

- 1. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]

- 2. Pharmacokinetics of meloxicam administered as regular and fast dissolving formulations to the rat: influence of gastrointestinal dysfunction on the relative bioavailability of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. Recent developments in potential anxiolytic agents targeting GABAA/BzR complex or the translocator protein (18kDa) (TSPO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Anxiolytic effect of Erythrina mysorensis Gamb. in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single dose pharmacokinetics and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-2-butanol Carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-methyl-2-butanol carbamate, a valuable intermediate in medicinal chemistry and drug development. The protocols outlined below are based on established methods for the synthesis of carbamates from tertiary alcohols.

Introduction

2-Methyl-2-butanol carbamate, also known as tert-amyl carbamate, is an organic compound with potential applications in the development of therapeutic agents. The carbamate functional group is a key structural motif in many pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. The synthesis of carbamates from sterically hindered tertiary alcohols such as 2-methyl-2-butanol presents unique challenges, often requiring specific reaction conditions to achieve high yields and purity. This application note details a reliable method for its preparation.

Synthesis Pathway

The primary and most effective method for the synthesis of 2-methyl-2-butanol carbamate is the reaction of 2-methyl-2-butanol with an in-situ generated isocyanic acid from the reaction of sodium cyanate with a strong acid, such as trifluoroacetic acid.[1] This method is particularly well-suited for tertiary alcohols, as it proceeds under conditions that minimize side reactions.

References

Application Notes and Protocols for Organocatalytic Synthesis of Tert-Amyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of tert-amyl carbamate utilizing organocatalysis. The use of metal-free catalysts offers significant advantages in pharmaceutical and material sciences by reducing the risk of metal contamination in the final products. The following sections detail methodologies employing readily available and efficient organocatalysts.

Introduction to Organocatalytic Carbamate Synthesis

The synthesis of carbamates is a fundamental transformation in organic chemistry, with wide-ranging applications in the production of pharmaceuticals, agrochemicals, and polymers. Carbamates, particularly those derived from tertiary alcohols like tert-amyl alcohol, serve as crucial protecting groups for amines and as key structural motifs in biologically active molecules. Traditional methods for carbamate synthesis often rely on stoichiometric reagents or metal-based catalysts, which can present challenges in terms of product purification and environmental impact.

Organocatalysis has emerged as a powerful alternative, utilizing small organic molecules to catalyze chemical transformations. This approach offers several benefits, including mild reaction conditions, high functional group tolerance, and the avoidance of heavy metal contaminants. This document focuses on organocatalytic strategies for the synthesis of tert-amyl carbamate, providing detailed experimental protocols and representative data.

I. 4-(Dimethylamino)pyridine (DMAP)-Catalyzed Synthesis of Tert-Amyl Carbamate from Amines and Di-tert-butyl dicarbonate

This method proceeds via an in situ formation of an isocyanate from a primary amine and di-tert-butyl dicarbonate (Boc₂O), catalyzed by 4-(dimethylamino)pyridine (DMAP). The intermediate isocyanate is then trapped by tert-amyl alcohol to furnish the desired tert-amyl carbamate. This two-step, one-pot procedure is highly efficient for a variety of amines.

Experimental Protocol

Materials:

-

Primary amine (e.g., aniline, benzylamine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

tert-Amyl alcohol

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Standard laboratory glassware and stirring equipment

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

To a solution of the primary amine (1.0 eq) in the chosen anhydrous solvent, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 10-30 minutes. The formation of the isocyanate intermediate can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the primary amine and appearance of the characteristic isocyanate stretch at ~2250-2270 cm⁻¹).

-

Once the formation of the isocyanate is complete, add tert-amyl alcohol (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-amyl carbamate.

Data Presentation

The following table summarizes representative substrates and expected yields for the DMAP-catalyzed synthesis of various tert-amyl carbamates.

| Entry | Amine Substrate | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Aniline | Acetonitrile | 18 | 85 |

| 2 | Benzylamine | Acetonitrile | 16 | 90 |

| 3 | p-Toluidine | Dichloromethane | 20 | 82 |

| 4 | Cyclohexylamine | Acetonitrile | 15 | 88 |

Experimental Workflow

Caption: Workflow for DMAP-catalyzed tert-amyl carbamate synthesis.